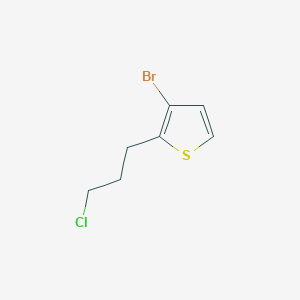

3-Bromo-2-(3-chloropropyl)thiophene

Description

Significance of Thiophene (B33073) Heterocycles as Pivotal Scaffolds in Modern Organic Chemistry

Thiophene, a five-membered heterocyclic compound containing a sulfur atom, is a cornerstone of modern organic chemistry. wisdomlib.orgnumberanalytics.com Its aromatic nature, arising from the delocalization of six π-electrons, imparts significant stability to the ring system. numberanalytics.com This inherent stability, coupled with the reactivity of the carbon atoms adjacent to the sulfur, makes thiophene a versatile building block in the synthesis of a wide array of organic molecules. wikipedia.org Thiophene-containing compounds are integral to various fields, including medicinal chemistry, materials science, and agrochemicals. rroij.comnih.gov In medicinal chemistry, the thiophene ring is often used as a bioisostere for the benzene (B151609) ring, meaning it can replace a benzene ring in a biologically active molecule without a significant loss of activity. wikipedia.orgrroij.com This strategy has led to the development of numerous drugs with improved pharmacological profiles. Furthermore, the unique electronic properties of thiophenes have made them essential components in the creation of conducting polymers and organic electronic materials. numberanalytics.com

Contextualization of Halogenated Thiophenes: A Survey of Their Chemical Utility

The introduction of halogen atoms onto the thiophene ring dramatically expands its synthetic utility. nih.gov Halogenated thiophenes serve as versatile intermediates in a multitude of chemical transformations. The carbon-halogen bond provides a reactive site for various reactions, including cross-coupling reactions, which are fundamental to the construction of complex organic molecules. The position and nature of the halogen atom on the thiophene ring influence its reactivity, allowing for selective functionalization. For instance, α-halogens (at positions 2 and 5) are generally more reactive than β-halogens (at positions 3 and 4) in many reactions. cdnsciencepub.com This differential reactivity is a powerful tool for chemists, enabling the stepwise and controlled synthesis of polysubstituted thiophenes. The ability to introduce different functional groups at specific positions on the thiophene core is crucial for fine-tuning the properties of the final molecule, whether for pharmaceutical or material science applications. nih.gov

Structural Significance and Isomeric Considerations of 3-Bromo-2-(3-chloropropyl)thiophene within Alkylated Halothiophene Chemistry

This compound is a specific example of an alkylated halothiophene, possessing both a bromine atom at the 3-position and a 3-chloropropyl group at the 2-position of the thiophene ring. The precise arrangement of these substituents is critical to the molecule's chemical identity and reactivity. The bromine atom at the 3-position is a β-halogen, which, as mentioned, can exhibit different reactivity compared to an α-halogen. The 3-chloropropyl side chain introduces another reactive handle—the carbon-chlorine bond—at the end of a flexible three-carbon chain. This dual halogenation at different parts of the molecule opens up possibilities for sequential and selective reactions.

Isomerism is a key consideration in the chemistry of substituted thiophenes. The relative positions of the bromo and chloropropyl groups on the thiophene ring significantly impact the compound's physical and chemical properties. For example, the isomeric compound 4-Bromo-2-(3-chloropropyl)thiophene, with the bromine at the 4-position, would be expected to have different reactivity patterns and spectroscopic signatures. The specific isomer, this compound, is defined by the CAS number 1248226-68-7. bldpharm.comchemscene.com

Below is a data table summarizing some of the key properties of this compound.

| Property | Value |

| Molecular Formula | C₇H₈BrClS |

| Molecular Weight | 239.56 g/mol |

| CAS Number | 1248226-68-7 |

Delineation of Key Research Avenues and Outstanding Questions for this compound

The unique structural features of this compound suggest several promising avenues for future research. A primary area of interest is its application as a building block in organic synthesis. The presence of two different carbon-halogen bonds allows for orthogonal chemical transformations, where one halogen can be reacted selectively while the other remains intact. This would enable the synthesis of complex, multifunctionalized thiophene derivatives that could be valuable in drug discovery and materials science.

Key research questions that remain to be fully explored include:

Selective Reactivity: Under what conditions can the C-Br and C-Cl bonds be selectively functionalized? Can one be targeted for cross-coupling reactions while the other is used for nucleophilic substitution?

Synthesis of Novel Heterocycles: Can the bifunctional nature of this molecule be exploited in intramolecular cyclization reactions to form novel fused thiophene-containing heterocyclic systems?

Biological Activity: Do derivatives of this compound exhibit any interesting biological activities? Given the prevalence of thiophenes in pharmaceuticals, this is a pertinent question. nih.gov

Polymer Chemistry: Could this compound serve as a monomer or a functionalized initiator for the synthesis of novel thiophene-based polymers with tailored electronic or physical properties?

Further investigation into the synthesis, reactivity, and potential applications of this compound is warranted to fully unlock its potential as a valuable tool in the arsenal (B13267) of synthetic organic chemists.

Structure

3D Structure

Properties

Molecular Formula |

C7H8BrClS |

|---|---|

Molecular Weight |

239.56 g/mol |

IUPAC Name |

3-bromo-2-(3-chloropropyl)thiophene |

InChI |

InChI=1S/C7H8BrClS/c8-6-3-5-10-7(6)2-1-4-9/h3,5H,1-2,4H2 |

InChI Key |

QPROLCWSARBWLN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1Br)CCCCl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Bromo 2 3 Chloropropyl Thiophene and Analogous Structures

Direct Halogenation Strategies for Regioselective Functionalization of Thiophene (B33073) Cores

Direct halogenation presents a straightforward approach to introduce bromine and chlorine atoms into a pre-formed thiophene structure. However, achieving the desired regioselectivity is a significant challenge due to the inherent reactivity of the thiophene ring.

Electrophilic Bromination Protocols for Thiophene Ring Systems

The thiophene ring is highly activated towards electrophilic aromatic substitution, with a reactivity approximately 10⁸ times that of benzene (B151609). st-andrews.ac.uk This high reactivity generally necessitates mild brominating agents to control the reaction and prevent polybromination. For 2-substituted thiophenes, electrophilic substitution typically occurs at the C5 position. However, to achieve bromination at the C3 position, as required for 3-bromo-2-(3-chloropropyl)thiophene, the C5 position must be blocked, or a directing group must be utilized.

Common brominating agents for thiophenes include N-bromosuccinimide (NBS) in solvents like acetonitrile (B52724) or a mixture of acetic acid and chloroform (B151607). acs.orgmdpi.com The choice of solvent and reaction temperature can significantly influence the regioselectivity. For instance, the bromination of 3-alkylthiophenes with NBS in a mixture of acetic acid and chloroform has been shown to yield 2-bromo-3-alkylthiophenes. acs.org

A one-pot bromination/debromination sequence has been developed for 3-methylthiophene, leading to 2,4-dibromo-3-methylthiophene, a key intermediate for further functionalization. nih.gov This highlights the potential for multi-step, one-pot procedures to achieve specific substitution patterns that are not directly accessible.

Selective Chlorination Approaches for Aliphatic Side Chains

The selective chlorination of an aliphatic side chain in the presence of a reactive aromatic ring like thiophene is a formidable task. Traditional free-radical chlorination methods using chlorine gas often lead to a mixture of products due to the unselective nature of chlorine radicals. nih.gov

Modern approaches focus on directing the chlorination to a specific carbon atom. One strategy involves the use of N-chlorosuccinimide (NCS) under photolytic or radical initiation conditions. However, controlling the position of chlorination on a propyl chain remains challenging.

A promising method for site-selective C(sp³)–H chlorination utilizes sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O). nih.gov While this method has been demonstrated for the C3-chlorination of the benzothiophene (B83047) ring, its application to aliphatic side chains attached to thiophene requires further investigation. The presence of electron-withdrawing groups can deactivate nearby C(sp³)–H bonds, potentially allowing for selective chlorination at more remote positions. nih.gov For the synthesis of this compound, a plausible route would involve the chlorination of a precursor alcohol, 3-(3-bromo-2-thienyl)propan-1-ol, using a reagent like thionyl chloride or phosphorus trichloride. This circumvents the challenges of direct C-H chlorination.

Organometallic Coupling Reactions in the Construction of Thiophene Derivatives

Organometallic chemistry offers powerful and versatile tools for the construction of carbon-carbon bonds, enabling the assembly of complex thiophene derivatives with high precision.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Stille, Negishi) for Thiophene and Side Chain Assembly

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, allowing for the formation of C-C bonds under mild conditions with excellent functional group tolerance. nih.govd-nb.inforsc.org

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organic halide, is widely used for the synthesis of aryl-substituted thiophenes. nih.govd-nb.infomdpi.comnih.govmdpi.comnih.gov For the synthesis of a precursor to this compound, a Suzuki coupling could be envisioned between a suitably protected 3-chloropropylboronic acid derivative and 2,3-dibromothiophene. The regioselectivity of the coupling would be a critical factor. nih.govd-nb.info The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand. nih.govsemanticscholar.org

The Stille coupling reaction utilizes an organotin reagent and an organic halide. researchgate.netjuniperpublishers.comacs.orgacs.org This method has been successfully applied to the synthesis of ferrocenyl thiophene derivatives and functional polymers. researchgate.netacs.orgacs.org A potential application in this context would be the coupling of a 3-bromothiophene (B43185) derivative with a stannane (B1208499) bearing the 3-chloropropyl side chain.

The Negishi coupling reaction involves the reaction of an organozinc compound with an organic halide and is known for its ability to form sp³-sp², sp²-sp², and sp-sp² carbon-carbon bonds. nih.govwikipedia.orgresearchgate.net This reaction could be employed to couple a 3-chloropropylzinc halide with 2,3-dibromothiophene. The development of mild reaction conditions has expanded the scope of this reaction in total synthesis. nih.govresearchgate.net

| Coupling Reaction | Organometallic Reagent | Organic Halide/Triflate | Catalyst System (Typical) | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., boronic acid, boronic ester) | Aryl/Vinyl Halide or Triflate | Pd(0) or Pd(II) catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos) and a base (e.g., K₃PO₄, Na₂CO₃) | Mild conditions, high functional group tolerance, commercially available reagents. nih.govd-nb.infonih.govnih.gov |

| Stille | Organotin (e.g., tributylstannyl derivative) | Aryl/Vinyl Halide or Triflate | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Tolerant of a wide range of functional groups, but toxicity of tin byproducts is a concern. researchgate.netjuniperpublishers.comacs.org |

| Negishi | Organozinc | Aryl/Vinyl/Alkyl Halide or Triflate | Pd(0) or Ni(0) catalyst | High reactivity and ability to form various types of C-C bonds. nih.govwikipedia.orgresearchgate.net |

Lithiation and Grignard-Mediated Reactions for Precursor Synthesis and Functional Group Interconversion

Lithiation and Grignard reactions are fundamental tools for the functionalization of thiophenes. nih.govnih.govresearchgate.net The acidity of the α-protons of the thiophene ring allows for regioselective deprotonation using strong bases like n-butyllithium (n-BuLi), followed by reaction with an electrophile. st-andrews.ac.ukmdpi.com

To synthesize a precursor for this compound, one could start with 3-bromothiophene. Lithiation at the 2-position followed by reaction with 1-bromo-3-chloropropane (B140262) would introduce the desired side chain. However, direct lithiation of 3-bromothiophene can be complicated by halogen-metal exchange. A more controlled approach would be to first introduce the side chain and then perform the bromination. For example, 2-(3-chloropropyl)thiophene (B8767770) could be synthesized and then subjected to regioselective bromination at the 3-position.

Grignard reagents, formed by the reaction of an organic halide with magnesium metal, are also widely used. nih.govnih.govresearchgate.netgoogle.com A Grignard reagent prepared from 2-bromo-3-lithiothiophene could react with an appropriate electrophile to install the 3-chloropropyl group. The preparation of thienyl Grignard reagents from bromothiophenes and their subsequent reaction with electrophiles is a well-established method. nih.govgoogle.com For instance, 2-thienylmagnesium bromide can be reacted with ethylene (B1197577) oxide to yield 2-thiopheneethanol. google.com A similar strategy could be adapted using a halo-epoxide to introduce a functionalized side chain.

Heterocyclization Pathways for the Formation of Thiophene Rings Bearing Halogenated Substituents

Instead of functionalizing a pre-existing thiophene ring, it is also possible to construct the ring with the desired substituents already in place. Several named reactions are available for the synthesis of substituted thiophenes from acyclic precursors. mdpi.comacs.orgacs.org

The Gewald aminothiophene synthesis is a one-pot reaction between a ketone or aldehyde, an activated nitrile, and elemental sulfur to produce a 2-aminothiophene. organic-chemistry.orgmdpi.comarkat-usa.orgresearchgate.netfu-berlin.de While this reaction primarily yields aminothiophenes, modifications could potentially allow for the incorporation of halogenated starting materials.

The Fiesselmann thiophene synthesis involves the condensation of α,β-acetylenic esters with thioglycolic acid derivatives to yield 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.orgderpharmachemica.comresearchgate.netresearchgate.netorganic-chemistry.org The reaction proceeds via Michael addition followed by cyclization and dehydration. By using appropriately halogenated starting materials, it may be possible to construct a thiophene ring with the desired substitution pattern. Recent variations of this reaction have expanded its scope to include the synthesis of bifunctional thiophenes. organic-chemistry.org

Another approach involves the metal-catalyzed heterocyclization of functionalized alkynes. For example, palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols can produce substituted thiophenes. mdpi.com

| Reaction Name | Starting Materials | Typical Product | Key Features |

|---|---|---|---|

| Gewald Synthesis | Ketone/Aldehyde, Activated Nitrile, Elemental Sulfur | 2-Aminothiophene | One-pot, multicomponent reaction leading to highly functionalized thiophenes. organic-chemistry.orgmdpi.comarkat-usa.org |

| Fiesselmann Synthesis | α,β-Acetylenic Ester, Thioglycolic Acid Derivative | 3-Hydroxy-2-thiophenecarboxylic Acid Derivative | Base-catalyzed condensation providing access to substituted thiophenes. wikipedia.orgderpharmachemica.comorganic-chemistry.org |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound | Thiophene, Furan, or Pyrrole | Versatile method for synthesizing five-membered heterocycles. st-andrews.ac.uk |

Metal-Catalyzed Cyclization Approaches Utilizing Functionalized Alkyne Precursors

Metal-catalyzed heterocyclization of functionalized alkynes is a powerful and atom-economical strategy for the regioselective synthesis of substituted thiophenes from acyclic precursors. mdpi.comresearchgate.net This method generally involves the activation of a carbon-carbon triple bond by a metal catalyst, which facilitates an intramolecular nucleophilic attack by a sulfur-containing group. researchgate.net

One notable approach is the palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols. nih.gov In this reaction, a palladium(II) iodide (PdI₂) catalyst, in conjunction with potassium iodide (KI), effectively promotes the cyclization to form the thiophene ring. mdpi.comnih.gov The reaction proceeds via a 5-endo-dig S-cyclization pathway. nih.gov Copper-promoted cyclization of (Z)-1-en-3-ynyl(butyl)sulfanes with copper(II) halides (CuCl₂ or CuBr₂) also yields substituted 3-halothiophenes. mdpi.com

Furthermore, rhodium-catalyzed transannulation between 1,2,3-thiadiazoles and alkynes provides a highly efficient and regioselective route to highly substituted thiophenes through the intermediacy of a rhodium thiavinyl carbene. organic-chemistry.org These metal-catalyzed methods offer a direct pathway to functionalized thiophenes, often under mild conditions. mdpi.com

Table 1: Examples of Metal-Catalyzed Synthesis of Thiophene Analogs

| Precursor | Catalyst/Reagents | Solvent | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-Mercapto-3-yn-2-ols | PdI₂ / KI | MeOH | 50-100 °C | Substituted Thiophenes | Good to High | nih.gov |

| (Z)-1-en-3-ynyl(butyl)sulfanes | CuCl₂ or CuBr₂ | MeCN or THF | Not specified | 3-Halothiophenes | Not specified | mdpi.com |

| 1,2,3-Thiadiazoles and Alkynes | Rhodium catalyst | Not specified | Not specified | Highly Substituted Thiophenes | High | organic-chemistry.org |

| o-Alkynyl Thioanisoles | Gold(I)-NHC catalyst | Not specified | Not specified | Benzo[b]thiophenes | Not specified | nih.gov |

Base-Promoted Annulation Reactions for Thiophene Ring Formation

Base-promoted annulation reactions represent another significant class of methods for thiophene synthesis. These reactions often involve the cyclization of precursors containing both a nucleophilic sulfur component and a suitable electrophilic partner, with a base facilitating the key ring-closing step. organic-chemistry.org

A prominent example is the thioannulation of Morita-Baylis-Hillman acetates derived from acetylenic aldehydes. organic-chemistry.org Using potassium thioacetate, this method proceeds through a tandem allylic substitution and a deacetylative 5-exo-dig-thiocycloisomerization, promoted by a mild base, to yield substituted thiophenes. organic-chemistry.org Another strategy involves the reaction of β-oxodithioesters with dialkyl acetylenedicarboxylates, which, in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP), undergoes a [3+2] cycloaddition/annulation to form highly functionalized thiophenes. acs.org This particular reaction is rapid, often completing within minutes at room temperature. acs.org

The classic Gewald reaction, a multicomponent reaction, also falls under this category, typically using a base catalyst to promote the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur to form 2-aminothiophenes. nih.gov

Table 2: Examples of Base-Promoted Synthesis of Thiophene Analogs

| Reactants | Promoter/Base | Solvent | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Morita-Baylis-Hillman Acetates, KSAc | Mild Base | Not specified | Not specified | Substituted Thiophenes | Good | organic-chemistry.org |

| β-Oxodithioester, Dialkyl Acetylenedicarboxylate | 4-DMAP | DCM | Room Temp, 3-5 min | Highly Functionalized Thiophenes | Not specified | acs.org |

| Acetanilide (B955), Malononitrile, Sulfur | Triethylamine (B128534) | Ethanol (B145695) | Reflux | Thiophene Derivatives | 60-72 | tandfonline.com |

| Ketone, α-Cyanoester, Sulfur | Morpholine (B109124) | Ethanol | Not specified | 2-Aminothiophenes | 72 | nih.govtandfonline.com |

Multicomponent Reaction (MCR) Strategies Towards Substituted Thiophenes with Halogenated Motifs

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a single product that incorporates portions of all starting materials. nih.govtandfonline.com These reactions are prized for their step-economy, time-saving nature, and often environmentally benign characteristics. tandfonline.com

The Gewald aminothiophene synthesis is a classic and widely used MCR for preparing thiophene derivatives. nih.gov In its typical form, it involves the reaction of a carbonyl compound, a methylene-activated nitrile, and elemental sulfur in the presence of a basic catalyst like morpholine or triethylamine. nih.govtandfonline.com Variations of this reaction can be adapted to introduce halogenated motifs by using halogenated starting materials.

More recent MCRs have been developed to create a wide diversity of thiophene structures. tandfonline.com For instance, a three-component reaction of acetanilide derivatives, an active methylene (B1212753) compound like malononitrile, and elemental sulfur can be catalyzed by triethylamine in refluxing ethanol to produce thiophene analogs. tandfonline.com While direct MCRs for synthesizing this compound are not explicitly detailed in readily available literature, the principles of MCRs allow for the potential design of such a synthesis by selecting appropriate precursors containing the bromo, chloro, and propyl functionalities. The versatility of MCRs makes them a powerful tool for generating libraries of complex heterocyclic compounds, including those with specific halogenation patterns. nih.gov

Sustainable and Green Chemistry Approaches in the Synthesis of Halogenated Thiophene Compounds

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including halogenated thiophenes, to minimize environmental impact. nih.govnih.gov These approaches focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency. eurekaselect.comrsc.org

A significant advancement is the use of non-toxic, readily available reagents and environmentally friendly solvents. For example, a method for synthesizing various 3-halo-thiophenes and their selenium analogs uses simple sodium halides (like NaCl) as the halogen source. nih.govuwf.edu This copper-mediated halocyclization reaction proceeds in ethanol, a green solvent, at room temperature, avoiding harsh cyclizing agents and solvents. nih.govuwf.edu The proposed mechanism involves the in-situ generation of CuCl₂ which coordinates with the alkyne precursor, followed by nucleophilic attack from the sulfur atom. nih.gov

Another green strategy involves utilizing water as the reaction medium. The palladium-catalyzed direct C-H arylation of thiophene derivatives has been successfully performed in water, including low-purity industrial wastewater, demonstrating a virtuous repurposing of a waste stream. rsc.org This approach not only enhances the sustainability of the process but also improves green metrics like reaction mass efficiency (RME). rsc.org Furthermore, optimizing reaction conditions, such as reducing reaction times through kinetic studies, contributes to lower energy consumption. rsc.org The development of syntheses in unconventional solvents like deep eutectic solvents (DES) also showcases the drive toward more sustainable chemical processes. rsc.org

Reactivity Profiles and Mechanistic Investigations of 3 Bromo 2 3 Chloropropyl Thiophene

Nucleophilic Substitution Reactions on the Aliphatic Chloropropyl Moiety

The chlorine atom on the propyl side chain of 3-Bromo-2-(3-chloropropyl)thiophene is susceptible to nucleophilic attack. This allows for the introduction of various functional groups at this position. The general mechanism involves the displacement of the chloride ion, a good leaving group, by a nucleophile.

Common nucleophiles that can be employed in this reaction include:

Amines

Azides

Cyanides

Hydroxides

Thiolates

The reaction conditions for these substitutions typically involve a polar aprotic solvent to facilitate the dissolution of both the substrate and the nucleophile. The choice of base, if required, and reaction temperature are crucial for optimizing the yield and minimizing side reactions.

For instance, the reaction with sodium azide (B81097) would lead to the formation of 3-bromo-2-(3-azidopropyl)thiophene, a precursor for the corresponding amine via reduction. Similarly, reaction with sodium cyanide would introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring

The thiophene ring in this compound can undergo electrophilic aromatic substitution. Thiophene is known to be more reactive than benzene (B151609) in such reactions, with substitution occurring preferentially at the C5 position (para to the bromo substituent and meta to the alkyl group). pearson.com The directing effects of the existing substituents play a significant role in determining the regioselectivity of these reactions. The bromine atom is a deactivating but ortho-, para-directing group, while the alkyl group is a weak activating and ortho-, para-directing group.

Typical electrophilic aromatic substitution reactions include:

Nitration

Sulfonation

Halogenation

Friedel-Crafts acylation and alkylation

The mechanism for these reactions involves the attack of an electrophile on the electron-rich thiophene ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex. libretexts.org Subsequent loss of a proton restores the aromaticity of the ring, yielding the substituted product. libretexts.org For example, nitration using a mixture of nitric acid and sulfuric acid would primarily yield 3-bromo-5-nitro-2-(3-chloropropyl)thiophene.

Transition Metal-Catalyzed Reactions Involving the Aryl Bromide Linkage

The carbon-bromine bond on the thiophene ring provides a handle for a variety of powerful transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex organic molecules.

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org In the case of this compound, this reaction allows for the introduction of a vinyl group at the C3 position of the thiophene ring. The reaction is typically carried out in the presence of a palladium catalyst, a base, and a suitable ligand. wikipedia.orgorganic-chemistry.org The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by alkene insertion and β-hydride elimination to afford the product and regenerate the catalyst.

| Reactants | Catalyst System | Product | Reference |

| This compound, Alkene | Pd(OAc)₂, PPh₃, Base | 3-Vinyl-2-(3-chloropropyl)thiophene derivative | wikipedia.orgorganic-chemistry.orgfu-berlin.de |

Table 1: Representative Heck Reaction Conditions

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction provides a direct method for the introduction of an alkynyl group onto the thiophene ring of this compound. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgscirp.org The use of bulky, electron-rich phosphine (B1218219) ligands can facilitate the reaction at room temperature. organic-chemistry.org

| Reactants | Catalyst System | Product | Reference |

| This compound, Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Amine Base | 3-Alkynyl-2-(3-chloropropyl)thiophene derivative | organic-chemistry.orgscirp.orgresearchgate.net |

Table 2: Representative Sonogashira Coupling Conditions

Beyond Heck and Sonogashira reactions, the aryl bromide functionality of this compound can be utilized in other important cross-coupling reactions, such as:

Suzuki Coupling: Reaction with an organoboron compound in the presence of a palladium catalyst and a base to form a biaryl or vinyl-substituted thiophene.

Stille Coupling: Coupling with an organotin reagent catalyzed by palladium.

Buchwald-Hartwig Amination: Palladium-catalyzed formation of a carbon-nitrogen bond with an amine.

These reactions significantly expand the synthetic utility of this compound, allowing for the creation of a wide array of derivatives with diverse functionalities.

Elimination Reactions (e.g., Dehydrohalogenation) Leading to Unsaturated Side Chains

The chloropropyl side chain can undergo elimination reactions, specifically dehydrohalogenation, to form an unsaturated side chain. This reaction is typically promoted by a strong base, such as potassium tert-butoxide or sodium ethoxide. doubtnut.comdoubtnut.com The elimination can proceed via either an E1 or E2 mechanism, depending on the reaction conditions and the structure of the substrate. doubtnut.com

The major product of the elimination is generally predicted by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene is the favored product. doubtnut.com In the case of this compound, dehydrohalogenation would lead to the formation of 3-bromo-2-(prop-2-en-1-yl)thiophene or 3-bromo-2-(prop-1-en-1-yl)thiophene. The regioselectivity of this reaction can be influenced by the choice of base and solvent.

Intramolecular Cyclization and Rearrangement Pathways

The unique positioning of the bromo and chloropropyl groups on the thiophene ring in this compound opens up several possibilities for intramolecular reactions. These pathways are primarily dictated by the choice of reagents and reaction conditions, which can selectively activate one of the halogen substituents or the thiophene ring itself.

One of the most probable intramolecular cyclization pathways involves a metal-halogen exchange of the more reactive bromo substituent, followed by a nucleophilic attack of the resulting carbanion onto the electrophilic carbon of the chloropropyl chain. For instance, treatment with an organolithium reagent, such as n-butyllithium, at low temperatures would selectively replace the bromine atom with lithium. The resulting 3-lithio-2-(3-chloropropyl)thiophene can then undergo an intramolecular SN2 reaction to form a six-membered fused ring system, yielding a dihydrothieno[3,2-b]thiepine derivative.

Alternatively, under Friedel-Crafts-type conditions, the chloropropyl side chain can be induced to cyclize onto the thiophene ring. In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), the carbon-chlorine bond can be polarized or can form a carbocation, which can then attack the electron-rich thiophene ring. Due to the directing effects of the sulfur atom and the bromo substituent, the electrophilic attack is likely to occur at the C4 position of the thiophene ring, leading to the formation of a six-membered ring and yielding a tetrahydro-cyclopenta[c]thiophene derivative after deprotonation.

Rearrangement reactions are also a possibility, particularly under conditions that favor the formation of reactive intermediates. For example, during the metal-halogen exchange, if the temperature is not carefully controlled, the initially formed 3-lithiothiophene derivative could undergo rearrangement to a more stable isomer before cyclization, leading to a mixture of products.

Table 1: Plausible Intramolecular Cyclization Reactions of this compound

| Entry | Reaction Type | Reagents and Conditions | Plausible Product |

| 1 | Metal-Halogen Exchange followed by Cyclization | 1. n-BuLi, THF, -78 °C2. Warm to RT | Dihydrothieno[3,2-b]thiepine |

| 2 | Friedel-Crafts Cyclization | AlCl3, CS2, 0 °C to RT | Tetrahydro-cyclopenta[c]thiophene derivative |

Application as a Strategic Synthetic Intermediate for Diverse Organic Transformations

The bifunctional nature of this compound makes it a valuable intermediate for the synthesis of a wide range of organic molecules, particularly fused heterocyclic systems that are of interest in medicinal chemistry and materials science.

The bromine atom at the 3-position serves as a versatile handle for various cross-coupling reactions. For instance, it can readily participate in Suzuki, Stille, or Heck reactions, allowing for the introduction of aryl, heteroaryl, or vinyl substituents at this position. This capability is crucial for building molecular complexity and for the synthesis of conjugated materials.

The 3-chloropropyl side chain, on the other hand, can be a precursor to other functional groups. The chlorine atom can be displaced by a variety of nucleophiles, such as amines, azides, or cyanides, to introduce nitrogen-containing functionalities. For example, reaction with a primary amine can lead to the formation of a secondary amine, which can then undergo intramolecular cyclization to form nitrogen-containing fused heterocycles, such as thieno[3,2-c]pyridine (B143518) derivatives. These scaffolds are found in a number of biologically active molecules.

The combination of these transformations allows for a modular approach to the synthesis of complex target molecules. One could first perform a cross-coupling reaction at the 3-position and then modify the chloropropyl chain, or vice versa, providing a high degree of flexibility in the synthetic strategy.

Table 2: Examples of this compound as a Synthetic Intermediate

| Entry | Transformation | Reagents and Conditions | Product Type |

| 1 | Suzuki Coupling | Arylboronic acid, Pd(PPh3)4, Na2CO3, Toluene/H2O, 90 °C | 3-Aryl-2-(3-chloropropyl)thiophene |

| 2 | Nucleophilic Substitution | R-NH2, NaI, Acetonitrile (B52724), 80 °C | 3-Bromo-2-(3-(alkylamino)propyl)thiophene |

| 3 | Two-step synthesis of a fused heterocycle | 1. R-NH2, NaI, Acetonitrile, 80 °C2. Pd(OAc)2, P(o-tol)3, K2CO3, Toluene, 110 °C | Tetrahydrothieno[3,2-c]pyridine derivative |

Theoretical and Computational Chemistry Studies of 3 Bromo 2 3 Chloropropyl Thiophene

Quantum Chemical Investigations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic properties of 3-Bromo-2-(3-chloropropyl)thiophene. These studies typically employ methods like Density Functional Theory (DFT) to determine the distribution of electrons within the molecule, which in turn governs its stability and reactivity.

The electronic structure is heavily influenced by the interplay between the electron-rich thiophene (B33073) ring and the electron-withdrawing bromo and chloro substituents. The sulfur atom in the thiophene ring contributes to the aromatic system with one of its lone pairs, making the ring more susceptible to electrophilic attack than benzene (B151609). However, the presence of the bromine atom at the 3-position and the chloroalkyl chain at the 2-position modifies this reactivity.

A key aspect of the electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

From these orbital energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). High chemical hardness, for instance, is associated with greater stability.

Table 1: Illustrative Reactivity Descriptors for this compound (Calculated at the B3LYP/6-311G(d,p) level of theory)

| Parameter | Value (Illustrative) | Description |

| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 5.6 eV | Indicator of chemical reactivity and stability |

| Electronegativity (χ) | 4.0 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.8 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.86 eV | Propensity to accept electrons |

Note: The values in this table are illustrative and represent typical ranges for similar halogenated thiophenes.

Conformational Analysis and Potential Energy Surface Mapping

The flexible 3-chloropropyl side chain of this compound allows the molecule to adopt various spatial arrangements or conformations. Conformational analysis is the study of these different arrangements and their relative energies. By mapping the potential energy surface (PES), computational chemists can identify the most stable conformations (global and local minima) and the energy barriers (transition states) that separate them.

This analysis is typically performed by systematically rotating the rotatable bonds, specifically the C-C bonds of the propyl chain and the bond connecting the chain to the thiophene ring. For each conformation, the energy is calculated, leading to a detailed PES. The results of such an analysis can reveal the preferred three-dimensional structure of the molecule, which is crucial for understanding its interactions with other molecules or biological targets. The planarity of the thiophene ring system is a significant factor, with substitutions potentially causing minor distortions. nih.govgithub.io

Table 2: Illustrative Relative Energies of Key Conformations of this compound

| Conformation | Dihedral Angle (C(ring)-C-C-C) | Relative Energy (kcal/mol) (Illustrative) | Description |

| Anti-periplanar | ~180° | 0.00 | Most stable conformation |

| Syn-clinal (gauche) | ~60° | 1.5 | Less stable conformation |

| Eclipsed | ~0° | 5.0 | Transition state between conformations |

Note: The values in this table are for illustrative purposes to demonstrate the concept of conformational analysis.

Mechanistic Elucidation of Reaction Pathways via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the reaction pathways, identifying transition states, and calculating activation energies, researchers can predict the most likely course of a reaction.

For instance, in reactions such as nucleophilic substitution at the propyl chain or metal-catalyzed cross-coupling at the bromo-substituted position, computational studies can provide a detailed picture of the bond-breaking and bond-forming processes. DFT is often used to model complex reaction mechanisms, such as the "halogen dance" reaction, where a halogen atom migrates from one position to another on an aromatic ring. nih.gov These studies have shown that thermodynamic and kinetic factors, which can be modeled computationally, control the reaction path. nih.gov

Prediction of Spectroscopic Properties through Density Functional Theory (DFT)

DFT calculations can accurately predict various spectroscopic properties of this compound, which can aid in its experimental characterization. These predictions include:

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated and compared with experimental spectra to confirm the molecular structure.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and their corresponding intensities can be computed, allowing for the assignment of peaks in experimental IR and Raman spectra to specific molecular vibrations.

UV-Vis Spectroscopy: The electronic transitions between molecular orbitals can be calculated to predict the absorption wavelengths in the UV-Vis spectrum, providing insights into the molecule's electronic structure and color.

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value (Typical) |

| ¹³C NMR (C-Br) | 115 ppm | ~110-120 ppm |

| ¹H NMR (CH₂Cl) | 3.6 ppm | ~3.5-3.7 ppm |

| IR Stretch (C-Cl) | 750 cm⁻¹ | ~730-780 cm⁻¹ |

| UV-Vis λmax | 245 nm | ~240-250 nm |

Note: The predicted values are for illustrative purposes and would typically be scaled to match experimental data.

Structure-Reactivity Relationship Studies via Computational Approaches

By systematically modifying the structure of this compound in silico and calculating the resulting changes in its properties, computational studies can establish quantitative structure-activity relationships (QSAR) or structure-property relationships (QSPR). These studies are crucial in fields like materials science and medicinal chemistry for designing new molecules with desired properties. nih.gov

For example, one could investigate how replacing the bromine atom with other halogens or modifying the length of the alkyl chain affects the molecule's electronic properties, reactivity, and potential biological activity. nih.gov Computational approaches allow for the screening of a large number of virtual compounds, saving time and resources in the laboratory. nih.gov The insights gained from these studies can guide the synthesis of new thiophene derivatives with enhanced characteristics. nih.gov

Applications in Materials Science and Industrial Chemical Synthesis Excluding Biological/clinical

Precursor in the Development of Advanced Organic Materials

The compound serves as a fundamental component in the creation of sophisticated organic materials designed for high-performance electronic and optical applications. Its thiophene (B33073) core is integral to the construction of conjugated systems that are essential for charge transport and light interaction.

3-Bromo-2-(3-chloropropyl)thiophene is a key monomer for the synthesis of functionalized polythiophenes, which are cornerstone materials for organic electronics. magtech.com.cnresearchgate.net Regioregular poly(3-alkylthiophene)s (P3ATs) are particularly noted for their excellent optoelectronic properties, making them suitable for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). magtech.com.cnrsc.org The synthesis of these polymers often relies on metal-catalyzed cross-coupling reactions where a bromo-substituted thiophene is a critical starting material. researchgate.net

The bromine atom at the 3-position of the thiophene ring allows for controlled polymerization through various established methods, leading to polymers with well-defined structures and properties. rsc.org The 3-chloropropyl side chain introduces a reactive functional handle that can be used for post-polymerization modification. This allows for the fine-tuning of the polymer's solubility, thin-film morphology, and electronic energy levels, which are critical parameters for optimizing device performance. ntu.edu.twnih.gov For instance, the terminal chlorine can be substituted to introduce groups that enhance intermolecular packing or improve stability. nih.gov The control over regioregularity—the specific orientation of monomer units—is crucial, as highly head-to-tail (HT) coupled polymers exhibit superior charge carrier mobility and performance in electronic devices. researchgate.netnih.gov

| Polymerization Method | Catalyst/Reagent Type | Role of this compound | Key Advantage |

|---|---|---|---|

| Kumada Catalyst Transfer Polycondensation (KCTP) | Nickel-based (e.g., [CpNiCl(SIPr)]) | Monomer undergoes dehydrobrominative polycondensation. nih.gov | Produces high molecular weight, regioregular polymers. nih.gov |

| Grignard Metathesis (GRIM) Polymerization | Nickel-based (e.g., Ni(dppe)Cl2) | Forms a Grignard reagent intermediate for polymerization. researchgate.net | Allows for controlled, chain-growth polymerization. rsc.org |

| Stille Coupling | Palladium-based (e.g., Pd(PPh3)4) | Acts as the halide partner in coupling with an organotin-thiophene derivative. | Tolerant of various functional groups. researchgate.net |

| Suzuki Coupling | Palladium-based | Acts as the halide partner in coupling with a thiophene-boronic acid/ester. researchgate.net | Uses more environmentally benign boronic acid derivatives. researchgate.net |

The compound is a valuable building block for push-pull chromophores, which are active components in electro-optic (EO) materials. These materials can change their optical properties in response to an external electric field and are used in technologies like optical modulators and switches. A typical push-pull chromophore consists of an electron-donating group and an electron-accepting group connected by a π-conjugated spacer. unizar.es

This compound can be elaborated to form this critical π-spacer. The bromine atom serves as a reactive site for palladium-catalyzed cross-coupling reactions (like Suzuki or Heck reactions) to extend the conjugated system by linking to donor or acceptor moieties. unizar.es The 3-chloropropyl side chain offers several strategic advantages. It can be modified to enhance the chromophore's solubility, prevent aggregation in a host-guest polymer film, or improve the thermal stability of the final EO device. unizar.es By tuning the length and nature of the thiophene-based spacer and its substituents, the nonlinear optical properties of the chromophore can be precisely engineered. unizar.es

In the field of photovoltaics, this compound serves as a precursor for the synthesis of organic dyes used in dye-sensitized solar cells (DSSCs). ntu.edu.twresearchgate.net These dyes typically feature a Donor-π-Acceptor (D-π-A) architecture, where the thiophene unit often constitutes part of the π-bridge that facilitates charge separation after light absorption. rsc.orgfrontiersin.org

| D-π-A Dye Component | Function | Contribution from this compound |

|---|---|---|

| Donor (D) | Electron-donating unit (e.g., triphenylamine). | Can be coupled to the thiophene ring via the bromo position. |

| π-Bridge (π) | Conjugated spacer for charge transfer. rsc.org | The thiophene ring itself forms the core of the π-bridge. |

| Acceptor (A) / Anchor | Electron-withdrawing unit that binds to the semiconductor. ntu.edu.tw | The chloropropyl chain can be chemically converted into an anchoring group (e.g., cyanoacrylic acid). |

Building Block for the Synthesis of Complex Heterocyclic Architectures

Beyond polymers and dyes, the compound is an intermediate for creating intricate, multi-ring heterocyclic structures. These structures are often scaffolds for fine chemicals and other specialized materials.

This compound is an ideal starting material for the synthesis of thiophene-fused ring systems, such as thieno[3,2-b]thiopyrans. The specific placement of the bromo and chloropropyl groups allows for intramolecular cyclization reactions to construct a new, fused six-membered ring.

A common synthetic strategy involves converting the more reactive aryl bromide into an organometallic intermediate. For example, treatment with a strong base like n-butyllithium at low temperatures would selectively perform a lithium-halogen exchange at the bromo-position. The resulting lithiated thiophene is a potent nucleophile that can readily attack the electrophilic carbon of the C-Cl bond in the adjacent side chain, leading to an intramolecular ring closure. This type of reaction is a powerful tool for building polycyclic scaffolds from simple, functionalized monomers. clockss.org Fused-ring systems like thienothiophenes are of significant interest for their enhanced electronic communication and rigid, planar structures, which are desirable properties for organic semiconductors. nih.govresearchgate.net

In the synthesis of fine chemicals, including some agrochemicals, this compound functions as a versatile intermediate. orgsyn.org The thiophene ring is a structural motif found in various biologically active compounds. The value of this specific precursor lies in its orthogonal reactivity. The aryl bromide and the alkyl chloride can be addressed in separate, sequential reaction steps.

For instance, the bromine atom can participate in palladium-catalyzed coupling reactions without affecting the chloropropyl chain. Subsequently, the chlorine atom can be displaced by a nucleophile (e.g., an amine, thiol, or cyanide) in a standard nucleophilic substitution reaction. This ability to selectively functionalize two different positions on the molecule makes it a highly valuable building block in multi-step synthetic campaigns aimed at producing complex molecular targets with high precision and yield. This step-wise approach is fundamental in the development of new agrochemicals and other fine chemicals where precise control over the molecular architecture is required.

Ligand Synthesis and Its Role in Catalysis

The presence of both a bromo and a chloro functional group on the thiophene derivative, this compound, allows for its use in the synthesis of specialized ligands for metal catalysts. The bromine atom on the thiophene ring can readily participate in cross-coupling reactions, a cornerstone of modern organic chemistry. This reactivity allows for the introduction of various coordinating groups, transforming the thiophene core into a scaffold for a new ligand.

For instance, the bromine atom can be displaced by organometallic reagents, such as those derived from Grignard or organolithium compounds, to form a new carbon-carbon bond. This strategy can be employed to attach phosphine (B1218219), amine, or other coordinating moieties to the thiophene ring. The resulting molecule can then act as a ligand, capable of binding to a metal center and influencing its catalytic activity.

The chloropropyl side chain offers another avenue for functionalization. The chlorine atom can be substituted by various nucleophiles, allowing for the introduction of additional donor atoms or the creation of a chelating arm. This dual functionality is particularly advantageous for creating bidentate or polydentate ligands, which can form highly stable complexes with transition metals. These stable complexes are often sought after for their enhanced catalytic performance and selectivity in a wide range of chemical transformations.

While specific research directly utilizing this compound in ligand synthesis is not extensively documented in publicly available literature, the known reactivity of similar bromo- and chloro-substituted thiophenes provides a strong basis for its potential in this area. The principles of ligand design and synthesis suggest that this compound is a promising candidate for developing novel ligands for various catalytic applications, including but not limited to, cross-coupling reactions, hydrogenations, and polymerizations.

Application in Organic Compound Synthesis Beyond Specific Heterocycles

The utility of this compound extends beyond the synthesis of thiophene-containing materials and into the broader landscape of organic synthesis. Its ability to undergo sequential and chemoselective reactions at its two distinct halogenated sites makes it a versatile building block for constructing a wide array of organic molecules.

The bromine atom at the 3-position of the thiophene ring is particularly susceptible to metal-halogen exchange, typically with organolithium reagents, to generate a lithiated thiophene species. This powerful nucleophile can then react with a diverse range of electrophiles, enabling the introduction of various functional groups such as alkyl, aryl, carbonyl, and carboxyl groups. This approach allows for the elaboration of the thiophene core into more complex structures.

Subsequently, the chloropropyl side chain can be targeted for further modification. The chlorine atom, being a good leaving group, can be displaced through nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups, including amines, azides, cyanides, and alkoxides, leading to the formation of a diverse set of derivatives.

This step-wise functionalization strategy allows chemists to build molecular complexity in a controlled manner. For example, a synthetic route could first involve a Suzuki or Stille coupling at the C-Br bond to introduce a new aryl group, followed by a substitution reaction at the C-Cl bond to introduce a nitrogen-containing moiety. This would result in a complex molecule with distinct structural domains, potentially useful in medicinal chemistry or materials science.

The following table illustrates the potential synthetic transformations that can be achieved using this compound as a starting material, based on established reactivity patterns of similar compounds.

| Reaction Type | Reagent/Catalyst | Product Type |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl-substituted thiophene |

| Stille Coupling | Organostannane, Pd catalyst | Alkyl-, alkenyl-, or aryl-substituted thiophene |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl-substituted thiophene |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino-substituted thiophene |

| Nucleophilic Substitution | NaN3 | Azide-functionalized side chain |

| Nucleophilic Substitution | NaCN | Cyano-functionalized side chain |

| Nucleophilic Substitution | R-NH2 | Amine-functionalized side chain |

This versatility makes this compound a valuable tool for synthetic chemists aiming to construct complex molecular architectures that are not limited to heterocyclic structures. The thiophene ring can serve as a stable scaffold upon which various functionalities can be appended, leading to the synthesis of a wide range of organic compounds with potential applications in diverse fields of chemical research and industry.

Advanced Spectroscopic and Chromatographic Methodologies for Academic Research and Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Dynamic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 3-Bromo-2-(3-chloropropyl)thiophene, both ¹H and ¹³C NMR would provide critical information about the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. The thiophene (B33073) ring protons would appear as distinct signals, with their chemical shifts and coupling constants providing information about their relative positions. The propyl side chain would exhibit characteristic multiplets corresponding to the three methylene (B1212753) groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, distinguishing between the thiophene ring carbons and the aliphatic carbons of the propyl chain.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiophene-H4 | 7.15 (d, J = 5.6 Hz) | 128.5 |

| Thiophene-H5 | 6.90 (d, J = 5.6 Hz) | 125.0 |

| -CH₂- (alpha to thiophene) | 2.95 (t, J = 7.5 Hz) | 32.0 |

| -CH₂- (beta to thiophene) | 2.10 (quint, J = 7.5 Hz) | 30.5 |

| -CH₂-Cl | 3.65 (t, J = 7.5 Hz) | 44.5 |

| Thiophene-C2 | - | 138.0 |

| Thiophene-C3 | - | 111.0 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular weight of a compound, which in turn confirms its elemental composition. For this compound (C₇H₈BrClS), the precise mass would be a key identifier. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The presence of bromine and chlorine isotopes would result in a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens.

Interactive Data Table: Predicted HRMS Data and Major Fragmentation Peaks for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | 237.9213 | Molecular ion |

| [M+2]⁺ | 239.9192 | Isotopic peak due to ³⁷Cl and ⁸¹Br |

| [M-Cl]⁺ | 202.9598 | Loss of chlorine radical |

| [M-Br]⁺ | 158.9934 | Loss of bromine radical |

| [C₄H₂BrS]⁺ | 160.9113 | Thiophene ring fragment |

X-ray Crystallography for Definitive Solid-State Molecular Structure Elucidation and Conformational Analysis

Should this compound be a crystalline solid, X-ray crystallography would offer the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. This would provide an unambiguous confirmation of the connectivity and stereochemistry of the molecule and reveal details about intermolecular interactions in the solid state. As no published crystal structure is available, a hypothetical unit cell data is presented.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.7 |

| α, β, γ (°) | 90, 90, 90 |

| Z | 4 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a "molecular fingerprint," providing information about the functional groups present. For this compound, characteristic peaks would be expected for the C-H, C=C, and C-S vibrations of the thiophene ring, as well as the C-H and C-Cl vibrations of the alkyl chain.

Interactive Data Table: Predicted Key IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H stretch | 2960-2850 | IR, Raman |

| C=C stretch (thiophene) | 1550-1450 | IR, Raman |

| CH₂ bend | 1465 | IR |

| C-Br stretch | 600-500 | IR, Raman |

| C-Cl stretch | 750-650 | IR, Raman |

| C-S stretch (thiophene) | 850-700 | Raman |

Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS, HPLC) for Purity Assessment and Reaction Monitoring in Research Environments

Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, and monitoring the progress of a chemical reaction.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, this compound would be well-suited for GC-MS analysis. This technique would separate it from any impurities or starting materials, and the coupled mass spectrometer would provide mass information for each separated component, aiding in their identification.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the purification and analysis of a wide range of organic compounds. For this compound, a reversed-phase HPLC method would likely be employed to assess its purity.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it a powerful tool for analyzing reaction mixtures containing this compound and identifying byproducts.

Interactive Data Table: Hypothetical Chromatographic Conditions for the Analysis of this compound

| Technique | Column | Mobile Phase/Carrier Gas | Detector |

| GC-MS | DB-5ms (30 m x 0.25 mm) | Helium | Mass Spectrometer |

| HPLC | C18 (250 x 4.6 mm, 5 µm) | Acetonitrile (B52724)/Water gradient | UV (254 nm) |

| LC-MS | C18 (100 x 2.1 mm, 3.5 µm) | Acetonitrile/Water with 0.1% formic acid | Mass Spectrometer |

Future Research Directions and Emerging Frontiers in 3 Bromo 2 3 Chloropropyl Thiophene Chemistry

Development of Highly Efficient and Atom-Economical Synthetic Pathways

Key areas for future investigation include:

Transition-Metal-Free Synthesis: Exploring novel synthetic routes that avoid the use of transition metals is a significant trend in green chemistry. organic-chemistry.org Research could focus on base-promoted cyclization reactions or the use of elemental sulfur in innovative ways to construct the thiophene (B33073) ring. organic-chemistry.org

C-H Functionalization: Direct C-H functionalization of simpler thiophene precursors represents a highly atom-economical approach. organic-chemistry.org Developing methods to selectively introduce the bromo and chloropropyl groups onto a pre-existing thiophene core would significantly streamline the synthesis.

Mechanochemical Methods: The use of mechanochemistry, where mechanical force induces chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. mdpi.com Investigating ball-milling techniques for the synthesis of 3-Bromo-2-(3-chloropropyl)thiophene could lead to more sustainable and scalable production methods. mdpi.com

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Transition-Metal-Free Synthesis | Reduced cost, lower toxicity, simplified purification. organic-chemistry.org | Developing highly selective and efficient catalyst-free reactions. organic-chemistry.org |

| Direct C-H Functionalization | High atom economy, fewer synthetic steps. organic-chemistry.org | Achieving high regioselectivity in the functionalization of the thiophene ring. organic-chemistry.org |

| Mechanochemistry | Solvent-free, potentially faster reaction times, energy efficient. mdpi.com | Adapting and optimizing reaction conditions for solid-state synthesis. mdpi.com |

Exploration of Unprecedented Reactivity and Transformation Pathways

The presence of two distinct halogen atoms (bromine and chlorine) on the thiophene scaffold, along with the flexible chloropropyl side chain, endows this compound with a rich and largely unexplored reactivity profile. Future research will aim to uncover and harness this reactivity for the synthesis of novel and complex molecular architectures.

Promising avenues of exploration include:

Selective Cross-Coupling Reactions: The differential reactivity of the C-Br and C-Cl bonds can be exploited to achieve selective functionalization. Research into developing catalytic systems that can discriminate between these two halogens will enable the stepwise introduction of different substituents, leading to a wide array of new derivatives.

Intramolecular Cyclization Reactions: The chloropropyl side chain provides a handle for intramolecular cyclization reactions, potentially leading to the formation of novel fused thiophene-containing ring systems. These new bicyclic and tricyclic structures could exhibit unique photophysical or biological properties.

Dearomative Cycloadditions: Recent advances in photoredox catalysis have enabled the dearomative cycloaddition of thiophenes, transforming the flat aromatic ring into a three-dimensional structure. acs.org Investigating the participation of this compound in such reactions could lead to the synthesis of complex polycyclic compounds with potential applications in medicinal chemistry. acs.org

Integration with Automated Synthesis and Flow Chemistry Techniques

The translation of novel chemical discoveries from the laboratory to industrial applications requires scalable and reproducible synthetic methods. The integration of automated synthesis and flow chemistry techniques offers a powerful solution to these challenges. springerprofessional.demdpi.com

Future research in this area will likely involve:

Development of Flow Synthesis Protocols: Designing continuous-flow processes for the synthesis of this compound can offer significant advantages over traditional batch methods, including improved safety, enhanced reaction control, and easier scalability. mdpi.commdpi.com Flow chemistry can also enable the use of reaction conditions that are difficult to achieve in batch, such as high temperatures and pressures, potentially unlocking new reaction pathways. mdpi.com

High-Throughput Screening of Reaction Conditions: Automated synthesis platforms can be employed to rapidly screen a wide range of catalysts, solvents, and reaction parameters to identify optimal conditions for the synthesis and functionalization of this compound. This high-throughput approach can significantly accelerate the discovery of new reactions and derivatives.

In-line Purification and Analysis: Integrating purification and analytical techniques directly into a flow synthesis setup allows for real-time monitoring of reactions and the direct isolation of pure products. uc.pt This streamlined workflow can significantly reduce the time and resources required for chemical synthesis. uc.pt

Discovery of Novel Non-Biological Applications in Advanced Functional Materials

Thiophene-containing molecules are well-known for their applications in organic electronics, and this compound represents a versatile building block for the creation of novel functional materials. mdpi.com The presence of the halogen atoms provides sites for further functionalization, allowing for the fine-tuning of the electronic and physical properties of the resulting materials.

Potential areas for future research include:

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs): Thiophene derivatives are often used as components of the active layers in OLEDs and OPVs. The unique substitution pattern of this compound could be leveraged to synthesize new polymers and small molecules with tailored HOMO/LUMO energy levels and charge transport properties.

Sensors: The thiophene ring can be functionalized with specific recognition units to create chemosensors for the detection of various analytes. The bromo and chloro substituents on this compound offer convenient handles for the attachment of such recognition moieties.

Smart Materials: The incorporation of this compound into polymer backbones could lead to the development of "smart" materials that respond to external stimuli such as light, heat, or chemical changes.

Synergistic Approaches Combining Experimental and Computational Methodologies

The integration of computational chemistry with experimental work has become an indispensable tool in modern chemical research. youtube.com This synergistic approach can provide deep insights into reaction mechanisms, predict the properties of new molecules, and guide the design of more efficient synthetic strategies.

Future research directions will benefit from:

Computational Modeling of Reactivity: Density Functional Theory (DFT) and other computational methods can be used to model the reactivity of this compound, providing insights into the selectivity of cross-coupling reactions and the feasibility of proposed transformation pathways. researchgate.net

In Silico Design of Functional Materials: Computational screening can be used to predict the electronic and photophysical properties of virtual libraries of derivatives of this compound, allowing researchers to prioritize the synthesis of the most promising candidates for specific applications. researchgate.net

Mechanistic Studies: A combined experimental and computational approach can be used to elucidate the mechanisms of novel reactions involving this compound. nih.gov Experimental observations can be rationalized and supported by computational models, leading to a deeper understanding of the underlying chemical principles. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-bromo-2-(3-chloropropyl)thiophene, and how are intermediates purified?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or Pd-catalyzed cross-coupling. For example, brominated thiophene derivatives are often functionalized using anhydrous AlCl₃ as a catalyst in CH₂Cl₂ under controlled temperatures (250–273 K), followed by purification via reversed-phase HPLC with gradients of MeCN:H₂O (e.g., 30%→100%) . Intermediate characterization typically involves melting point determination, IR (C=O, C≡N peaks), and NMR spectroscopy .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments and carbon connectivity. For example, aromatic protons in thiophene derivatives appear at δ 6.8–7.5 ppm, while alkyl chains (e.g., chloropropyl) show signals at δ 1.5–3.0 ppm .

- IR Spectroscopy : Identifies functional groups (e.g., C-Br at ~550 cm⁻¹, C-Cl at ~750 cm⁻¹) .

- LC-MS/HRMS : Validates molecular weight and purity (>95%) .

Advanced Research Questions

Q. How can Pd-catalyzed cross-coupling reactions be optimized for introducing aryl groups to this compound?

- Methodological Answer :

- Catalytic System : Use Pd(OAc)₂ with KOAc in DMA at 80°C for 0.5–24 hours. This achieves yields up to 88% for aryl-thiophene derivatives .

- Substrate Scope : Electron-deficient aryl halides (e.g., nitro or trifluoromethyl groups) enhance reactivity. Steric hindrance from substituents may reduce yields (e.g., 12% for 3-fluorophenyl) .

- Workup : Extract with CH₂Cl₂, wash with NaHCO₃, and purify via column chromatography or crystallization in hexane .

Q. How should researchers resolve contradictions in reaction yields or spectral data for brominated thiophene derivatives?

- Methodological Answer :

- Yield Discrepancies : Optimize stoichiometry (e.g., 1.2 eq. anhydride for acylation) and reaction time. For example, extending reaction time from 1 h to overnight increased yields from 47% to 67% in similar compounds .

- Spectral Ambiguities : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare experimental data with computational simulations (DFT) for challenging assignments .

Q. What strategies improve the stability of this compound during storage?

- Methodological Answer :

- Storage Conditions : Store below 4°C in amber vials under inert gas (N₂/Ar) to prevent degradation via hydrolysis or photolysis .

- Stability Testing : Monitor purity via HPLC every 3–6 months. Derivatives with electron-withdrawing groups (e.g., Cl, Br) exhibit longer shelf lives than unsubstituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.